
4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of trifluoromethoxy and dichloro substituents in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and 2,4,6-trichloropyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4,6-diamino-5-(3-(trifluoromethoxy)phenyl)pyrimidine or 4,6-dithio-5-(3-(trifluoromethoxy)phenyl)pyrimidine can be formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Corresponding amines or partially reduced intermediates.
科学研究应用
4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichloro substituents contribute to the compound’s binding affinity and specificity for its targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
相似化合物的比较
4,6-Dichloro-5-phenylpyrimidin-2-amine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4,6-Dichloro-5-(3-methoxyphenyl)pyrimidin-2-amine: Contains a methoxy group instead of a trifluoromethoxy group, affecting its lipophilicity and reactivity.
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group, leading to variations in biological activity and stability.
Uniqueness: The presence of both trifluoromethoxy and dichloro substituents in 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine makes it unique in terms of its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H6Cl2F3N3O |
|---|---|
分子量 |
324.08 g/mol |
IUPAC 名称 |
4,6-dichloro-5-[3-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-2-1-3-6(4-5)20-11(14,15)16/h1-4H,(H2,17,18,19) |
InChI 键 |
MYVHXXSCPWXYSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=C(N=C2Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


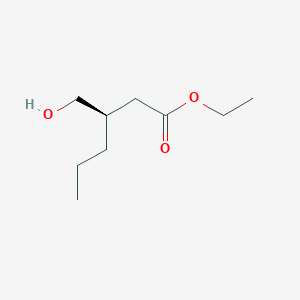
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
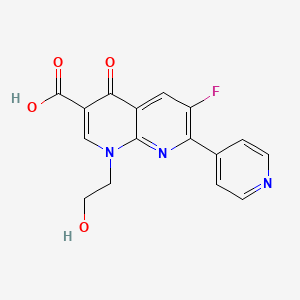

![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
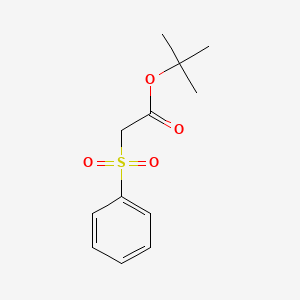
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
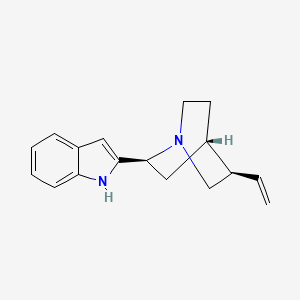


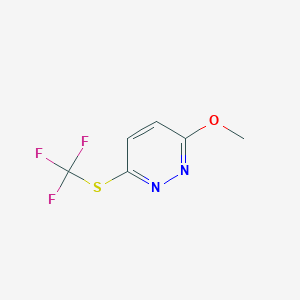
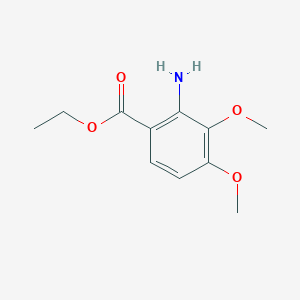
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
